Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)-
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Overview
Description
Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- is a chemical compound with a complex structure that includes a bromophenyl group and a triphenylphosphoranylidene group
Preparation Methods
The synthesis of Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- typically involves the reaction of 1-(3-bromophenyl)ethanone with triphenylphosphine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydride to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the triphenylphosphoranylidene group can influence the electronic properties of the compound, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- can be compared with similar compounds such as:
1-(3-Bromophenyl)ethanone: This compound lacks the triphenylphosphoranylidene group, making it less complex and potentially less reactive.
2-Chloro-1-(3-hydroxyphenyl)ethanone: This compound has a chloro and hydroxy group instead of a bromo and triphenylphosphoranylidene group, leading to different reactivity and applications.
Biological Activity
Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- is characterized by a unique structure that includes a triphenylphosphoranylidene moiety. This configuration allows for various interactions within biological systems, making it a candidate for pharmacological applications.
Biological Activity
1. Anticancer Properties
Recent studies have indicated that compounds similar to ethanone exhibit anticancer properties. For instance, derivatives with triphenylphosphoranylidene groups have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
2. Antimicrobial Activity
Ethanone derivatives have also been evaluated for their antimicrobial activity. Research suggests that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes .
3. Enzyme Inhibition
The compound has been reported to act as an inhibitor for specific enzymes, including lipoxygenases and cyclooxygenases, which play crucial roles in inflammation and cancer progression. The inhibition of these enzymes can lead to decreased inflammatory responses and potential therapeutic effects in chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Inhibits growth of S. aureus and E. coli | |
Enzyme Inhibition | Inhibits lipoxygenases |
Case Study 1: Anticancer Activity
A study conducted on various ethanone derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was shown to downregulate Bcl-2 expression, promoting apoptosis through the intrinsic pathway .
Case Study 2: Antimicrobial Efficacy
In another investigation, ethanone was tested against a panel of bacterial pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
The biological activity of ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- can be attributed to its ability to interact with various biomolecules:
- Cellular Signaling : The compound may modulate key signaling pathways involved in cell survival and proliferation.
- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, altering membrane fluidity and function.
- Enzyme Interaction : By binding to active sites or allosteric sites on enzymes, it can inhibit their activity, leading to downstream effects on cellular processes .
Properties
CAS No. |
61748-02-5 |
---|---|
Molecular Formula |
C26H20BrOP |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C26H20BrOP/c27-22-12-10-11-21(19-22)26(28)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H |
InChI Key |
OEEJFBDBJQGLRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC(=CC=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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